![molecular formula C7H14ClN B1415858 N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-35-2](/img/structure/B1415858.png)
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
“N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2187435-35-2 . It has a molecular weight of 147.65 . It is a powder in physical form .
Molecular Structure Analysis
The InChI Code for “N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is 1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H . The InChI key is AISWUEVMTZTDJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a powder in physical form . The boiling point and other physical properties are not mentioned in the retrieved documents.Scientific Research Applications
Synthesis and Chemical Properties
- N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a variant of bicyclo[1.1.1]pentan-1-amine, has significant importance in medicinal chemistry due to its unique structural properties. A study outlined a new synthetic route for bicyclo[1.1.1]pentan-1-amine, highlighting its potential in scalable production for various applications (Goh et al., 2014).
- Another approach to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was reported, emphasizing the potential for efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
Medicinal Chemistry Applications
- The conversion of bicyclo[1.1.1]pentan-1-amines to a wide range of polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical method was described. This transformation represents a significant advancement in developing complex primary amine building blocks for medicinal chemistry (Harmata et al., 2021).
Exploration in Chemical Space
- Radical fluorination has been used for the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, demonstrating the exploration of novel chemical spaces in medicinal chemistry. This method represents a modern trend in synthesizing new and unique building blocks (Goh & Adsool, 2015).
Diverse Applications in Chemistry
- The strain-release heteroatom functionalization methodology, which includes bicyclo[1.1.1]pentane, has been highlighted for its ability to install small, strained ring systems. This method is applicable in bioconjugation and peptide labeling, underlining its versatility in diverse chemical applications (Lopchuk et al., 2017).
Safety and Hazards
The safety information for “N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is "Warning" .
properties
IUPAC Name |
N-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISWUEVMTZTDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC12CC(C1)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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